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molecular formula C11H11ClN2O B8394456 1-Chloro-4-ethyl-7-methoxyphthalazine

1-Chloro-4-ethyl-7-methoxyphthalazine

Cat. No. B8394456
M. Wt: 222.67 g/mol
InChI Key: OCZSCXBOPMFJIE-UHFFFAOYSA-N
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Patent
US07423030B2

Procedure details

This compound is obtained according to the procedure described in 1.3. by reacting 4-ethyl-7-methoxy-2H-phthalazin-1-one with phosphoryl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[C:6](=O)[NH:5][N:4]=1)[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=2)[C:3]([CH2:1][CH3:2])=[N:4][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NNC(C2=CC(=CC=C12)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NN=C(C2=CC=C(C=C12)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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